Serine hydroxamate

Aminoacyl-tRNA synthetase inhibition Antimetabolite mechanism Stringent response induction

Serine hydroxamate (CAS 55779-32-3) is a hydroxamic acid derivative formed by formal condensation of the carboxy group of serine with the amino group of hydroxylamine. It is classified as an amino acid antimetabolite and a serine derivative , specifically recognized as an EC 6.1.1.11 (seryl-tRNA synthetase) inhibitor.

Molecular Formula C3H8N2O3
Molecular Weight 120.11 g/mol
CAS No. 55779-32-3
Cat. No. B12059007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerine hydroxamate
CAS55779-32-3
Molecular FormulaC3H8N2O3
Molecular Weight120.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)NO)N)O
InChIInChI=1S/C3H8N2O3/c4-2(1-6)3(7)5-8/h2,6,8H,1,4H2,(H,5,7)
InChIKeyLELJBJGDDGUFRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serine Hydroxamate (CAS 55779-32-3): Baseline Identity and Procurement-Relevant Classification


Serine hydroxamate (CAS 55779-32-3) is a hydroxamic acid derivative formed by formal condensation of the carboxy group of serine with the amino group of hydroxylamine [1]. It is classified as an amino acid antimetabolite and a serine derivative , specifically recognized as an EC 6.1.1.11 (seryl-tRNA synthetase) inhibitor . The compound functions as a structural analogue of L-serine and is commercially available as a racemic DL-mixture with a reported purity of ≥97% (TLC) [2].

Why Serine Hydroxamate (CAS 55779-32-3) Cannot Be Interchanged with Simple Amino Acid Analogs


Generic substitution with unmodified serine, D-serine, or other amino acid derivatives fails because serine hydroxamate possesses a unique hydroxamic acid functional group that enables potent, competitive inhibition of seryl-tRNA synthetase (SerRS), a function absent in its parent amino acid [1]. Unlike D-serine, which acts as an NMDA receptor co-agonist, serine hydroxamate functions as an antimetabolite that depletes charged tRNA(Ser) pools and triggers the stringent response via (p)ppGpp accumulation . Among amino acid hydroxamates tested, only L-lysine hydroxamate exhibits any growth inhibitory activity, and even that activity is mechanistically distinct and not interchangeable [2]. The quantitative evidence below demonstrates why this compound must be specifically sourced for SerRS inhibition and stringent response induction studies.

Serine Hydroxamate (CAS 55779-32-3): Quantitative Differentiation Against Structural and Functional Analogs


Competitive Seryl-tRNA Synthetase Inhibition: Direct Ki Comparison with Substrate

Serine hydroxamate is a competitive inhibitor of E. coli seryl-tRNA synthetase (SerRS) with a Ki of 30 μM [1]. This value is derived from in vitro enzyme kinetics and represents a direct, quantitative measure of its potency against the target enzyme. While L-serine (the natural substrate) has a Km typically in the micromolar range, the hydroxamate competes effectively for the active site. The inhibition is reversed specifically by L-serine, confirming its competitive nature [2].

Aminoacyl-tRNA synthetase inhibition Antimetabolite mechanism Stringent response induction

Selectivity Over Other Amino Acid Hydroxamates: E. coli Growth Inhibition Comparison

Among multiple amino acid hydroxamates tested for growth inhibition of E. coli K-12, only L-serine hydroxamate and L-lysine hydroxamate exhibited activity. However, the inhibition by L-serine hydroxamate is fully and rapidly reversed by the addition of L-serine, whereas no such specific reversal is reported for L-lysine hydroxamate [1]. Other hydroxamates tested showed no significant growth reduction [2].

Bacterial growth inhibition Amino acid antimetabolite selectivity E. coli stringent response

Species-Specific SerRS Inhibition: 90-Fold Difference in Ki Between E. coli and Yeast

DL-Serine hydroxamate inhibits yeast (S. cerevisiae) seryl-tRNA synthetase (SerRS) in vivo and in vitro with a Ki of 2.7 mM, a value 90-fold higher than that for E. coli SerRS (Ki ≈ 30 μM) [1]. This quantitative difference reflects the evolutionary divergence of SerRS active sites and underscores the species-specific potency of this inhibitor.

Cross-species enzyme inhibition Seryl-tRNA synthetase Evolutionary divergence

In Vivo Growth Inhibition: F. tularensis SCHU S4 Titration and MIC Determination

Serine hydroxamate titration against the highly virulent F. tularensis subsp. tularensis SCHU S4 demonstrated statistically significant growth inhibition (P<0.0001) at concentrations established through dose-response analysis [1]. The compound competitively inhibits tRNA(Ser) aminoacylation, causing uncharged tRNA accumulation and ribosome stalling, which triggers (p)ppGpp synthesis and the stringent response [2].

Francisella tularensis Stringent response Bacterial virulence

Resistance Mutant Validation: Increased Ki in SerRS Mutants Confirms Target Engagement

Selection of E. coli mutants resistant to L-serine hydroxamate yielded three strains with seryl-tRNA synthetases exhibiting increased Ki values for the inhibitor [1]. This genetic and biochemical validation confirms that SerRS is the primary cellular target, and the resistance phenotype correlates quantitatively with reduced inhibitor binding affinity.

Drug target validation Resistance mechanisms Aminoacyl-tRNA synthetase

Reversal Specificity: L-Serine but Not L-Alanine, Glycine, or Adenine Reverses Inhibition

Inhibition of E. coli growth by L-serine hydroxamate is rapidly reversed by the addition of L-serine or by removal of the analogue via filtration, but not by L-alanine, glycine, or adenine [1]. This demonstrates that the inhibitory effect is specifically mediated through serine metabolism and not through general amino acid starvation or nucleotide depletion.

Metabolic rescue Amino acid specificity Stringent response

Serine Hydroxamate (CAS 55779-32-3): Evidence-Based Research and Industrial Application Scenarios


Induction of the Bacterial Stringent Response via (p)ppGpp Accumulation

Researchers studying the stringent response in Gram-negative bacteria such as E. coli, F. tularensis, and related species use serine hydroxamate at concentrations of 30-300 μM to deplete charged tRNA(Ser) pools, leading to ribosome stalling and (p)ppGpp synthesis [1]. The compound's well-characterized Ki of 30 μM for E. coli SerRS allows precise dosing. Its specificity—reversed only by L-serine, not by other amino acids or adenine [2]—ensures that observed transcriptional and phenotypic changes reflect serine starvation rather than off-target metabolic disruption. Procurement quantity should account for species differences: yeast SerRS requires 90-fold higher concentrations (2.7 mM) [3].

Synchronization of E. coli Cell Cultures via tRNA Charging Inhibition

Serine hydroxamate is employed to synchronize E. coli cultures by reversibly inhibiting seryl-tRNA synthetase, thereby halting protein synthesis and cell cycle progression. The inhibition is rapidly reversed upon addition of excess L-serine or by washing the culture [1]. This application leverages the compound's competitive mechanism (Ki = 30 μM) and the specific reversal by its natural counterpart, enabling precise temporal control over culture growth. Researchers should procure the DL-racemic mixture (≥97% purity by TLC) and store at -20°C for optimal stability.

Genetic Selection and Characterization of Amino Acid Analog-Resistant Mutants

Serine hydroxamate serves as a selective agent for isolating mutants with altered serine metabolism or aminoacyl-tRNA synthetase activity. Resistant E. coli mutants have been shown to carry SerRS variants with increased Ki values for the inhibitor, confirming target-based resistance [1]. The compound's specific mechanism—competitive inhibition of SerRS without active transport accumulation —minimizes confounding resistance mechanisms (e.g., efflux pumps). This makes it a preferred tool for forward genetic screens aimed at mapping serine biosynthesis and tRNA charging pathways.

Transcriptomic Profiling of Pathogen Virulence and Antibiotic Tolerance Mechanisms

In pathogenic bacteria such as F. tularensis, serine hydroxamate induces the stringent response and up-regulates virulence-associated gene expression, including the Francisella pathogenicity island (FPI) [1]. The compound's ability to mimic host-induced nutrient stress makes it a valuable tool for ex vivo transcriptomic studies of bacterial pathogenesis. Statistically significant growth inhibition (P<0.0001) is achieved at titrated concentrations, enabling dose-response experimental designs [1]. Researchers should note that different bacterial species exhibit varying sensitivities, necessitating preliminary MIC determination for each strain.

Quote Request

Request a Quote for Serine hydroxamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.